molecular formula C11H9NO3 B6258556 8-methoxyisoquinoline-4-carboxylic acid CAS No. 1539960-58-1

8-methoxyisoquinoline-4-carboxylic acid

Cat. No.: B6258556
CAS No.: 1539960-58-1
M. Wt: 203.2
InChI Key:
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-methoxyisoquinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pomeranz-Fritsch reaction, which involves the condensation of an aromatic aldehyde with an amine followed by cyclization to form the isoquinoline ring . The reaction conditions often include acidic or basic catalysts and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 8-Methoxyisoquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce alcohols or aldehydes .

Mechanism of Action

The mechanism of action of 8-methoxyisoquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological processes. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 8-Methoxyisoquinoline-4-carboxylic acid is unique due to the presence of both a methoxy group and a carboxylic acid group on the isoquinoline ring. These functional groups confer distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

CAS No.

1539960-58-1

Molecular Formula

C11H9NO3

Molecular Weight

203.2

Purity

95

Origin of Product

United States

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